perhydroinden-1-one oxime
Description
Perhydroinden-1-one oxime (PHIO) is a hydrogenated derivative of indanone oxime, characterized by a fully saturated bicyclic framework with an oxime (-NOH) functional group at the 1-position. While the term "perhydroinden" refers to a completely reduced indene structure (C9H14), the oxime modification introduces pharmacological and chemical versatility. The oxime group enables interactions with biological targets via hydrogen bonding and tautomerism, while the bicyclic structure enhances metabolic stability .
These compounds often exhibit varied substituents that modulate solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h7-8,11H,1-6H2/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRTDFJYAUMOC-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC2=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC\2C(C1)CC/C2=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Perhydroinden-1-one oxime can be synthesized through the reaction of perhydroinden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Perhydroinden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
Perhydroinden-1-one oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of perhydroinden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity . Additionally, oximes can form stable complexes with metal ions, which can be exploited in catalysis and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares PHIO-related oximes in terms of structure, applications, and physicochemical properties:
Key Structural and Functional Differences:
Substituent Effects :
- GDC-0879 (BRAF inhibitor) incorporates a pyridinyl-pyrazolyl group, enhancing its affinity for kinase targets .
- Olesoxime ’s cholestane backbone improves membrane permeability, critical for neuroprotection .
- Phosgene oxime ’s dichloro substitution contributes to extreme reactivity and toxicity .
Pharmacological Profiles: Anticancer activity in GDC-0879 contrasts with olesoxime’s neuroprotective effects, highlighting the role of substituents in target specificity. 4-Methylpentan-2-one oxime’s industrial use in antifouling paints underscores its non-medical applications .
Toxicity and Stability: Phosgene oxime’s acute toxicity (corrosive, lethal) starkly differs from olesoxime’s safety in clinical studies . 2-Indanone oxime and its O-methyl derivative show minimal hazards, making them suitable for synthetic workflows .
Physicochemical Properties :
- Lipophilicity: Olesoxime’s logP (~8.5, estimated) exceeds GDC-0879’s (~2.7), affecting biodistribution .
- Bond Lengths: Oxime N-OH bond lengths (1.26–1.40 Å) and C=N bonds (1.26–1.29 Å) are consistent across derivatives, as seen in crystallographic data .
Research Findings and Data Tables
Table 1: Crystallographic Parameters of Oxime Derivatives
Table 2: Toxicity Profiles
Q & A
Q. What established protocols exist for synthesizing perhydroinden-1-one oxime, and how can purity be validated?
Methodological Answer: Synthesis typically involves the oximation of perhydroinden-1-one using hydroxylamine under controlled pH (e.g., acidic or neutral conditions). Key steps include refluxing in ethanol/water mixtures and monitoring reaction completion via TLC. Purity validation requires a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity.
- Melting point analysis to compare with literature values. For reproducibility, experimental sections must detail stoichiometry, solvent systems, and purification methods (e.g., recrystallization) . Novel compounds require full spectroscopic characterization, while known compounds should reference prior synthetic routes .
Q. What spectroscopic benchmarks (e.g., IR, NMR) are critical for characterizing this compound?
Methodological Answer:
- IR : A sharp peak near 3200–3400 cm⁻¹ (O-H stretch of oxime) and 1650–1600 cm⁻¹ (C=N stretch).
- ¹H NMR : Distinct signals for bridgehead protons (δ 1.5–2.5 ppm, multiplet) and oxime proton (δ 8.0–9.0 ppm, broad singlet).
- ¹³C NMR : Carbonyl carbon (C=O) absent, replaced by C=N (~150–160 ppm). Researchers should cross-reference data with published spectra for analogous bicyclic oximes and report deviations, such as solvent-induced shifts .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in intramolecular transfer reactions?
Methodological Answer: The bicyclic structure imposes steric constraints on reaction pathways. Computational studies (e.g., DFT calculations) can model transition states to identify favored mechanisms (e.g., [3,3]-sigmatropic shifts vs. radical pathways). Key steps:
- Optimize geometries of reactants, intermediates, and products using software like Gaussian or ORCA.
- Calculate activation energies and compare with experimental kinetic data.
- Solvent effects (polar vs. nonpolar) should be incorporated via continuum solvation models. Experimental validation via trapping intermediates (e.g., low-temperature NMR) or isotopic labeling (¹⁵N) is critical .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. A systematic approach includes:
- Comparative meta-analysis : Standardize datasets by normalizing to control experiments (e.g., IC₅₀ values under consistent pH/temperature).
- Dose-response validation : Replicate studies using independently synthesized batches with ≥95% purity (HPLC-validated).
- Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity. Transparent reporting of synthetic protocols and analytical data (e.g., supplementary chromatograms) is essential .
Q. What computational strategies are effective for predicting the tautomeric stability of this compound?
Methodological Answer: Tautomeric equilibria (oxime ⇌ nitroso) depend on solvent polarity and substituent effects. Methodological recommendations:
- Quantum mechanical calculations : Use MP2 or CCSD(T) to evaluate relative energies of tautomers.
- Molecular dynamics (MD) simulations : Model solvent interactions over nanosecond timescales.
- Experimental correlation : Compare computational results with UV-Vis spectral shifts in solvents of varying polarity. Researchers should disclose computational parameters (basis sets, convergence criteria) to ensure reproducibility .
Methodological Frameworks for Research Design
How to formulate a FINER-compliant research question for studying this compound’s catalytic applications?
Methodological Answer: Apply the FINER criteria :
- Feasible : Ensure access to specialized equipment (e.g., high-pressure reactors for catalytic testing).
- Interesting : Focus on understudied applications (e.g., asymmetric catalysis).
- Novel : Compare with known catalysts (e.g., proline derivatives).
- Ethical : Adhere to safety protocols for handling reactive intermediates.
- Relevant : Align with green chemistry trends (e.g., solvent-free conditions). Example question: “Does this compound catalyze the enantioselective aldol reaction under solvent-free conditions, and how does its efficacy compare to proline-based systems?” .
Q. What experimental controls are critical when investigating this compound’s stability under oxidative conditions?
Methodological Answer:
- Negative controls : Use inert atmospheres (N₂/Ar) to isolate oxidative degradation pathways.
- Positive controls : Include a compound with known oxidative stability (e.g., BHT).
- Accelerated aging studies : Expose samples to elevated temperatures/O₂ levels while monitoring via GC-MS.
- Replicate experiments : Perform triplicate runs to assess data variability. Document all conditions (e.g., light exposure, humidity) to mitigate confounding factors .
Data Analysis and Reporting
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s reaction pathways?
Methodological Answer:
- Re-examine assumptions : Verify that computational models account for solvent effects and explicit hydrogen bonding.
- Sensitivity analysis : Test how small changes in input parameters (e.g., dielectric constant) affect outcomes.
- Intermediate characterization : Use techniques like in-situ IR or cryo-MS to detect transient species. Transparent reporting of both successful and failed hypotheses is critical for advancing mechanistic understanding .
Q. What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?
Methodological Answer: Follow Beilstein Journal guidelines :
- Main text : Include detailed procedures for ≤5 critical compounds; others go to supplementary data.
- Supporting information : Provide raw NMR/FID files, HPLC chromatograms, and crystallographic data (if applicable).
- Metadata : Report instrument models (e.g., “Bruker Avance III 500 MHz”), calibration standards, and software versions. For known compounds, cite prior literature; for new compounds, disclose all characterization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
